
CID 11053445
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dibromo-2-cyanoacetamide is synthesized through the bromination of cyanoacetamide. The reaction typically involves the addition of bromine to cyanoacetamide in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,2-Dibromo-2-cyanoacetamide involves large-scale bromination processes. The reaction is carried out in reactors equipped with temperature and pH control systems to maintain optimal conditions for the bromination reaction. The product is then purified through crystallization or distillation to achieve the desired purity levels.
化学反应分析
Types of Reactions
2,2-Dibromo-2-cyanoacetamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduction products.
Substitution: It undergoes substitution reactions where the bromine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated cyanoacetamide derivatives, while reduction can produce debrominated cyanoacetamide compounds.
科学研究应用
2,2-Dibromo-2-cyanoacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: It serves as an antimicrobial agent in biological research to inhibit the growth of microorganisms.
Medicine: It is explored for its potential use in developing antimicrobial drugs.
作用机制
The antimicrobial activity of 2,2-Dibromo-2-cyanoacetamide is attributed to its ability to disrupt the cell membranes of microorganisms. It interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. The compound also interferes with the metabolic pathways of microorganisms, inhibiting their growth and reproduction.
相似化合物的比较
Similar Compounds
2-Bromo-2-nitropropane-1,3-diol: Another antimicrobial agent used in similar applications.
1,2-Dibromo-2,4-dicyanobutane: Known for its antimicrobial properties and used in industrial applications.
2,2-Dibromo-3-nitrilopropionamide: Used as a biocide in various industries.
Uniqueness
2,2-Dibromo-2-cyanoacetamide stands out due to its broad-spectrum antimicrobial activity and stability in various formulations. Its effectiveness in low concentrations and compatibility with different industrial processes make it a preferred choice in many applications.
属性
分子式 |
C12H29Si2 |
|---|---|
分子量 |
229.53 g/mol |
InChI |
InChI=1S/C12H29Si2/c1-7-13(8-2)12(6)14(9-3,10-4)11-5/h12H,7-11H2,1-6H3 |
InChI 键 |
DAPRHSKOFOAQCB-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)C(C)[Si](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


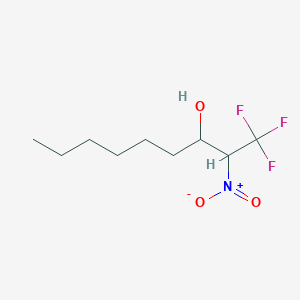
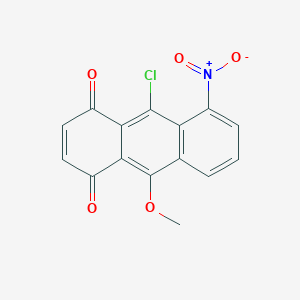


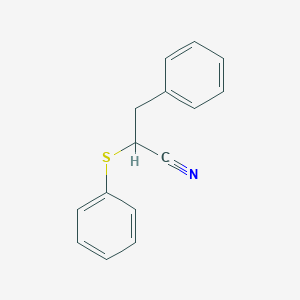

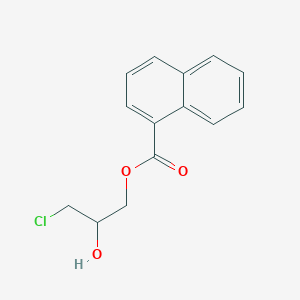


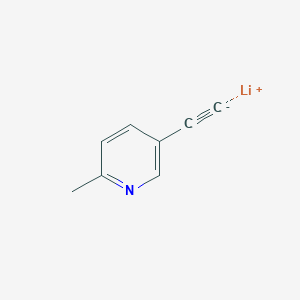
![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)

![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
